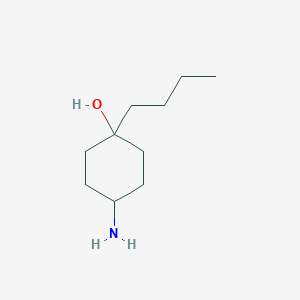

4-Amino-1-butylcyclohexan-1-ol

Description

Contextualizing 4-Amino-1-butylcyclohexan-1-ol within Aminocyclohexanol Chemistry

The study of this compound falls within the broader category of aminocyclohexanol chemistry. Aminocyclohexanols are a class of organic compounds that incorporate both an amine and an alcohol functional group on a cyclohexane (B81311) ring. This bifunctional nature makes them highly useful as building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds. chemsynthesis.com

The specific spatial arrangement of the amino and hydroxyl groups, along with other substituents on the cyclohexane ring, can lead to various stereoisomers, each with potentially unique chemical and biological properties. For instance, the trans and cis configurations of the functional groups can significantly influence the molecule's shape and how it interacts with other molecules. chemrxiv.org

The synthesis of aminocyclohexanols can be achieved through various methods, including the reduction of aminoketones or the amination of hydroxyketones. A notable and increasingly explored method is biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity. chemrxiv.orgwiley.com

Significance as a Chemical Scaffold and Synthetic Intermediate

This compound serves as a valuable chemical scaffold, providing a rigid and three-dimensional framework upon which more complex molecular architectures can be built. The presence of both a nucleophilic amino group and a hydroxyl group allows for a variety of chemical modifications, making it a versatile intermediate in multi-step synthetic pathways. chemrxiv.org

Academic research has demonstrated the synthesis of this compound through the biocatalytic amination of 4-butyl-1-cyclohexanone. This method highlights the modern approach of using enzymes, such as amine transaminases, to achieve specific chemical transformations under mild conditions. chemrxiv.orgwiley.com In one such study, the compound was synthesized as part of a broader investigation into the bioamination of hydrophobic substrates, showcasing its place within a library of novel chemical entities. chemrxiv.org

The resulting this compound, a product of this enzymatic reaction, possesses distinct characteristics that can be identified through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). chemrxiv.org These analyses are crucial for confirming the structure and purity of the synthesized compound.

The potential applications of this compound as a synthetic intermediate are rooted in the reactivity of its functional groups. The amino group can readily undergo reactions such as acylation, alkylation, and arylation, while the hydroxyl group can be involved in esterification, etherification, and oxidation reactions. This dual reactivity allows for the systematic and controlled construction of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-butylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-2-3-6-10(12)7-4-9(11)5-8-10/h9,12H,2-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJILXQUGLSGQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CCC(CC1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481016-31-2 | |

| Record name | 4-amino-1-butylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino 1 Butylcyclohexan 1 Ol and Its Derivatives

Chemo-selective Synthesis Routes

Chemo-selective synthesis focuses on the specific transformation of one functional group in the presence of others. For a bifunctional molecule like 4-Amino-1-butylcyclohexan-1-ol, which contains both an amino group and a tertiary alcohol on a cyclohexane (B81311) scaffold, such selectivity is paramount. The following sections detail established chemical methods for its construction.

The synthesis of 4-substituted cyclohexylamines often begins with appropriately functionalized cyclohexanone (B45756) precursors. wiley.com A common and versatile starting material is 1,4-cyclohexanedione (B43130), which can be selectively manipulated to introduce the desired substituents at the 1- and 4-positions.

A typical strategy involves the protection of one of the carbonyl groups of 1,4-cyclohexanedione, commonly as a ketal (e.g., monoethylene acetal). wiley.com This allows the exposed ketone to undergo selective C-C bond formation. The subsequent deprotection of the second carbonyl group provides a 4-substituted cyclohexanone, which serves as a key intermediate. This ketone can then be converted to the amine functionality via methods like reductive amination, as detailed in the following section. The tertiary alcohol is typically installed via the addition of an organometallic reagent to a ketone, a process that can be strategically timed depending on the protection scheme. For instance, oxidation of a secondary alcohol like 4-tert-butylcyclohexan-1-ol can yield the corresponding ketone, 4-tert-butylcyclohexan-1-one, illustrating the synthetic relationship between these functional groups. acs.org

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.com The process involves two main steps: the initial reaction between a ketone or aldehyde and an amine (such as ammonia) to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. masterorganicchemistry.comuni-bayreuth.de This approach avoids the issue of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com

A variety of reducing agents can be employed for the reduction step. While sodium borohydride (B1222165) (NaBH₄) is a common choice, more selective reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com

Modern advancements in catalysis have introduced more sustainable methods. For example, a nanostructured, bimetallic Co/Sc catalyst has been shown to efficiently mediate the synthesis of primary, secondary, and tertiary amines from ketones and ammonia (B1221849) using hydrogen gas, combining the concepts of borrowing hydrogen and reductive amination. uni-bayreuth.de However, chemical reductive amination of substituted cyclohexanones often yields a mixture of cis and trans stereoisomers, requiring subsequent separation or purification steps. chemrxiv.org

Table 1: Selected Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Application | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Selective reduction of imines in the presence of aldehydes/ketones. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | An alternative to NaBH₃CN, avoiding cyanide in the waste stream. | masterorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | General reducing agent for aldehydes, ketones, and imines. | masterorganicchemistry.com |

The formation of the carbon-carbon bond to introduce the butyl group at the C1 position of the cyclohexane ring is a critical step that is effectively achieved using organometallic reagents. libretexts.org These reagents feature a polar carbon-metal bond, which renders the carbon atom highly nucleophilic and capable of attacking electrophilic centers like carbonyl carbons. libretexts.org

The most common classes of organometallic reagents for this purpose are Grignard reagents (RMgX) and organolithium reagents (RLi). libretexts.org The synthesis of this compound can utilize these reagents by reacting them with a suitable ketone precursor. For example, starting from a protected 4-aminocyclohexanone (B1277472), the addition of butylmagnesium bromide or butyllithium (B86547) to the carbonyl group, followed by an aqueous workup, would yield the desired tertiary alcohol.

This reaction must be conducted under strictly anhydrous (dry) conditions, as organometallic reagents are strong bases that react readily with protic solvents like water, which would quench the reagent. libretexts.org Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are essential for the formation and stabilization of Grignard reagents. libretexts.org A practical route involves using a precursor like 1,4-cyclohexanedione monoethylene acetal (B89532), reacting it with a butyl Grignard reagent to form the tertiary alcohol, and then converting the protected ketone at the 4-position into the amine. wiley.com

The Mannich reaction is a classic three-component condensation that forms a C-C bond by aminoalkylating an acidic proton located alpha to a carbonyl group. wikipedia.orglscollege.ac.in The reaction typically involves an aldehyde (often formaldehyde), a primary or secondary amine, and an enolizable carbonyl compound to produce a β-amino-carbonyl product known as a Mannich base. wikipedia.orgajol.info The mechanism proceeds through the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the enol form of the carbonyl compound. wikipedia.orglscollege.ac.in

While a direct, single-step Mannich reaction to form this compound is not straightforward, the principles of the reaction are instrumental in building complex nitrogen-containing molecules. ajol.infoorganic-chemistry.org Modified Mannich-type reactions or multi-step sequences incorporating a Mannich reaction can be envisioned to construct related amino alcohol structures. For instance, research has demonstrated tandem reaction sequences, such as the CIAT-Mannich reaction, for the synthesis of 2-aminomethyl cyclohexanols. researchgate.net This illustrates how the core transformation of the Mannich reaction can be integrated into broader synthetic strategies to create substituted amino alcohols on a cyclohexane ring.

Biocatalytic Synthesis and Enantioselective Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often provide exceptional control over stereochemistry, which is crucial for the synthesis of chiral molecules. diva-portal.org

Amine transaminases (ATAs) are pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. worktribe.com This transformation is a biocatalytic equivalent of reductive amination and is highly valued for its ability to produce chiral amines from prochiral ketones with excellent enantioselectivity. diva-portal.orgmbl.or.kr The reaction mechanism is a ping-pong bi-bi process where the enzyme shuttles the amino group from the donor to the acceptor via a PMP (pyridoxamine-5′-phosphate) intermediate. mdpi.com

The application of ATAs for the synthesis of substituted cyclohexylamines has been successfully demonstrated, particularly for hydrophobic substrates. wiley.comchemrxiv.org To overcome the poor aqueous solubility of substrates like substituted cyclohexanones, reactions can be performed in non-conventional disperse systems consisting of an organic solvent, a non-ionic surfactant, and a minimal amount of water. wiley.comchemrxiv.org

Studies have shown that various ATAs, such as those from Chromobacterium violaceum (Cv-ATA) and Vibrio fluvialis (Vf-ATA), can effectively aminate 4-substituted cyclohexanones. chemrxiv.org A key finding is that the stereochemical outcome is highly dependent on the substrate. For 4-monosubstituted cyclohexanones, ATAs generally show high cis-selectivity. In contrast, for substrates like 4-substituted-4-hydroxyl-cyclohexanones, which are direct precursors to the target compound's scaffold, the enzymes selectively produce the trans-amino alcohol. wiley.com This selectivity is dictated by the preferred orientation of the substrate within the enzyme's active site. wiley.com Furthermore, enzymatic cascades combining an ATA with a keto reductase (KRED) have been developed for the one-pot synthesis of aminocyclohexanol isomers from diones. researchgate.net

Table 2: Stereoselectivity in ATA-Mediated Amination of Cyclohexanone Derivatives

| Enzyme | Substrate | Product Stereochemistry | Reference |

|---|---|---|---|

| Various ATAs | 4-monosubstituted-cyclohexanones | High cis selectivity | wiley.com |

| Various ATAs | 4-substituted-4-hydroxyl-cyclohexanones | Selective for trans amine product | wiley.com |

Enzyme Engineering and Optimization for Stereoselectivity

The stereoselective synthesis of aminocyclohexanol derivatives is often accomplished using a combination of keto reductases (KREDs) and amine transaminases (ATAs). d-nb.info The challenge lies in controlling the regio- and stereoselectivity of the reactions to favor the desired isomer. d-nb.info

Researchers have focused on identifying and engineering enzymes that can selectively reduce one carbonyl group of a diketone precursor, such as 1,4-cyclohexanedione, to yield a hydroxyketone intermediate. d-nb.info Subsequent transamination by a stereocomplementary ATA then produces the target cis- or trans-aminocyclohexanol. d-nb.info The selection of the enzyme is crucial to prevent the formation of undesired byproducts like diols and diamines. d-nb.info For instance, modeling of the active site of an amine transaminase can reveal key residues that influence the binding orientation of the substrate, thereby determining the stereochemical outcome of the amination. researchgate.net

Disperse Reaction Systems and Solvent Effects in Biocatalysis

The application of biocatalysts in organic synthesis is often hindered by the poor solubility of hydrophobic substrates in aqueous media, where enzymes are typically most active. chemrxiv.orgwiley.com To overcome this, disperse reaction systems have been developed. These systems utilize a combination of a low-polarity organic solvent (like isooctane (B107328) or methyl-tert-butylether), a non-ionic surfactant, and a minimal amount of water. chemrxiv.orgwiley.com This creates a macroscopically homogeneous milky emulsion that facilitates the interaction between the enzyme and the hydrophobic substrate. chemrxiv.org

This approach has been successfully applied to the bioamination of hydrophobic 4,4-disubstituted cyclohexanones using amine transaminases. chemrxiv.org The use of such disperse systems not only improves reaction rates by overcoming solubility issues but can also enhance the stereoselectivity of the transformation compared to conventional chemical reductive amination. chemrxiv.orgwiley.com The choice of solvent is critical and can significantly impact enzyme activity, stability, and selectivity. nih.govmdpi.com While aqueous buffers are the conventional choice, non-aqueous systems, including organic solvents and ionic liquids, are gaining traction for industrial applications to accommodate higher substrate loadings. nih.govmdpi.com

Cascade Reactions Integrating Keto Reductases and Amine Transaminases

One-pot or cascade reactions that combine multiple enzymatic steps without the isolation of intermediates offer a more efficient and sustainable approach to synthesizing complex molecules like 4-aminocyclohexanol isomers. d-nb.infouni-greifswald.de A common strategy involves the sequential action of a keto reductase (KRED) and an amine transaminase (ATA). d-nb.infodiva-portal.org

There are two primary routes for this cascade synthesis starting from a diketone precursor like 1,4-cyclohexanedione:

Route A: A regioselective KRED first catalyzes the monoreduction of the diketone to form a 4-hydroxycyclohexanone (B83380) intermediate. A subsequent stereoselective transamination by an ATA then yields the desired 4-aminocyclohexanol isomer. d-nb.info

Route B: The order of the enzymatic steps is reversed. A selective monoamination of the diketone by an ATA produces a 4-aminocyclohexanone intermediate, which is then reduced by a KRED to the final product. d-nb.info

The success of these cascade reactions hinges on the high selectivity of the enzymes to avoid the formation of undesired byproducts. d-nb.info The system is modular, allowing for the synthesis of both cis- and trans- isomers by selecting stereocomplementary amine transaminases. d-nb.info

| Cascade Route | Step 1 | Step 2 | Key Challenge |

| A | KRED-catalyzed monoreduction | ATA-catalyzed transamination | Finding a selective KRED that avoids over-reduction to the diol. d-nb.info |

| B | ATA-catalyzed monoamination | KRED-catalyzed reduction | Ensuring selective monoamination to prevent diamine formation. d-nb.info |

Total Synthesis of Complex Derivatives Incorporating the this compound Moiety

The this compound structural motif is a key component in various complex molecules. The total synthesis of such derivatives often involves multi-step sequences that require careful control of stereochemistry.

A common precursor for these syntheses is 4-tert-butylcyclohexanol, which can be prepared via the catalytic hydrogenation of 4-tert-butylphenol. prepchem.com The choice of catalyst and reaction conditions can influence the cis/trans isomer ratio of the resulting cyclohexanol (B46403). For example, using a palladium catalyst with hydrochloric acid under hydrogen pressure can yield a high proportion of the cis-isomer. Ruthenium-aminophosphine complexes have also been shown to be effective for the stereoselective hydrogenation of 4-tert-butylcyclohexanone (B146137) to cis-4-tert-butylcyclohexanol. google.com

Synthetic Modifications and Derivatization Strategies

The functional groups of this compound allow for a variety of synthetic modifications and derivatizations. The hydroxyl group can undergo oxidation to form a ketone or can be substituted through nucleophilic substitution reactions. The primary amine can be modified, for instance, through the formation of a Boc-protected amine, which can then undergo further transformations.

Stereochemical Aspects and Isomerism of 4 Amino 1 Butylcyclohexan 1 Ol

Cis-Trans Isomerism and Diastereoselectivity

The 1,4-disubstituted pattern of the amino and butyl/hydroxyl groups on the cyclohexane (B81311) ring of 4-Amino-1-butylcyclohexan-1-ol leads to the existence of cis and trans diastereomers. In the cis isomer, the amino group and the butyl/hydroxyl-bearing carbon are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. These isomers are not mirror images and thus have different physical and chemical properties.

The synthesis of this compound often results in a mixture of these diastereomers. For instance, chemical reductive aminations of the corresponding ketone precursor, 4-butyl-4-hydroxycyclohexanone, can yield mixtures of cis and trans isomers. The ratio of these isomers can vary significantly, for example, from 60:40 to 95:5, depending on the specific reagents and reaction conditions used. nih.govcdnsciencepub.com The two isomers can be distinguished and quantified using techniques like 1H-NMR spectroscopy, where the chemical shifts of the protons adjacent to the amino group can differ for the cis and trans configurations. nih.govcdnsciencepub.com

Biocatalytic approaches have demonstrated high diastereoselectivity in the synthesis of related 4-substituted cyclohexylamines. For example, the use of amine transaminases (ATAs) for the reductive amination of 4,4-disubstituted cyclohexanones can selectively produce the trans amine. nih.gov This selectivity is noteworthy as it provides a pathway to a single diastereomer, which is often crucial for pharmaceutical applications. nih.gov

Stereocontrol in Synthetic Reactions

Achieving control over the stereochemistry during the synthesis of substituted cyclohexanes is a significant challenge in organic chemistry. cdnsciencepub.com For this compound, stereocontrol is essential to selectively obtain the desired diastereomer and, if necessary, a single enantiomer. Various strategies have been developed to this end.

One powerful method for stereocontrol is the use of biocatalysts, such as amine transaminases (ATAs). nih.gov These enzymes can exhibit high stereoselectivity, converting a ketone precursor into a specific stereoisomer of the amine. nih.gov For instance, certain ATAs show a high preference for producing the trans isomer of 4-substituted-4-hydroxy-cyclohexylamines. nih.gov This enzymatic approach offers a green and highly selective alternative to traditional chemical methods. nih.gov

In addition to biocatalysis, other synthetic strategies aim to control stereochemistry. These can include substrate-controlled reactions, where the existing stereochemistry of the starting material directs the formation of new stereocenters, or reagent-controlled reactions, where a chiral reagent or catalyst influences the stereochemical outcome. For the synthesis of highly substituted cyclohexanes, methods like iridium-catalyzed (5 + 1) annulation and rhodium-carbene initiated domino reactions have been developed to achieve high levels of stereocontrol. canada.cacdnsciencepub.comcovenantuniversity.edu.ng While not specifically applied to this compound in the reviewed literature, these advanced methodologies represent the forefront of stereoselective cyclohexane synthesis.

Conformational Analysis of Cyclohexane Ring Systems

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. masterorganicchemistry.com The substituents on the ring can occupy either axial or equatorial positions, and the relative stability of the resulting conformers is a key aspect of the molecule's behavior.

Chair and Twist-Boat Conformations

The chair conformation is the most stable arrangement for a cyclohexane ring. masterorganicchemistry.com In this conformation, all carbon-carbon bonds have staggered arrangements, minimizing torsional strain. The ring can undergo a "ring-flip" process, where axial substituents become equatorial and vice versa. pearson.com This interconversion passes through higher-energy transition states, including the twist-boat and boat conformations. masterorganicchemistry.com While the twist-boat is more stable than the boat conformation, both are significantly higher in energy than the chair form and are generally not populated to a significant extent at room temperature. masterorganicchemistry.com

Influence of Substituents on Conformation

The presence of substituents on the cyclohexane ring influences the equilibrium between the two chair conformers. Generally, a substituent prefers the equatorial position to avoid steric strain from 1,3-diaxial interactions with other axial groups. researchgate.netmasterorganicchemistry.com The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers. masterorganicchemistry.comacs.org

For this compound, the conformational equilibrium is complex due to the presence of three substituents. The A-values for individual substituents provide a starting point for analysis:

| Substituent | A-value (kcal/mol) |

| -OH | ~0.87 acs.org |

| -NH2 | ~1.2-1.5 |

| -CH3 (for comparison) | ~1.70 masterorganicchemistry.comacs.org |

| -CH2CH3 (Ethyl) | ~1.75 acs.org |

| -CH(CH3)2 (Isopropyl) | ~2.15 acs.org |

| -C(CH3)3 (tert-Butyl) | ~4.9 acs.org |

| -n-Butyl | ~2.1 |

The A-value for a butyl group is expected to be similar to that of an ethyl or isopropyl group. In the case of 1,1-disubstitution, as seen at the C1 position with a hydroxyl and a butyl group, one must be axial and the other equatorial. The larger group, in this case, the butyl group, would strongly prefer the equatorial position.

For the 1,4-disubstituted pattern, the relative stability of the cis and trans isomers is determined by the conformational preferences of the substituents.

In the trans isomer , the substituents at C1 and C4 are on opposite sides of the ring. This allows for a conformation where both the amino group at C4 and the butyl group at C1 can be in the more stable equatorial positions (diequatorial). The alternative diaxial conformation would be highly unfavorable due to significant 1,3-diaxial interactions. nih.gov

In the cis isomer , the substituents are on the same side of the ring. This necessitates that one substituent is in an axial position while the other is equatorial (axial-equatorial). nih.gov The ring will flip to the conformer where the bulkier group occupies the equatorial position to minimize steric strain. chemrxiv.org Given the A-values, the butyl group is bulkier than the amino group, and thus the conformer with the equatorial butyl group and axial amino group would be favored.

Therefore, the trans isomer, which can adopt a diequatorial conformation, is expected to be thermodynamically more stable than the cis isomer, which must have one axial substituent.

Resolution and Enantioselective Synthesis

Since this compound has stereocenters, it can exist as enantiomers. The separation of a racemic mixture into its individual enantiomers is known as resolution, while enantioselective synthesis aims to produce a single enantiomer directly.

Resolution: A common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid like mandelic acid. acs.orgscilit.com The resulting diastereomeric salts have different solubilities and can be separated by fractional crystallization. While this method has been successfully applied to other aminocyclohexanols, its specific application to this compound is not widely documented in the searched literature. acs.orgscilit.com

Enantioselective Synthesis: Biocatalysis offers powerful tools for the enantioselective synthesis of chiral amines. Enzymes like cyclohexylamine (B46788) oxidase (CHAO) can be used for the kinetic resolution of racemic amines, where one enantiomer is selectively oxidized to the corresponding ketone, leaving the other enantiomer in high enantiomeric excess. canada.carsc.orgwiley.com Deracemization, a process where the unwanted enantiomer is converted into the desired one, can also be achieved using a combination of an oxidase and a reducing agent. canada.carsc.orgwiley.com These biocatalytic methods have been applied to a range of cyclohexylamine derivatives, demonstrating their potential for producing enantiomerically pure forms of compounds like this compound. nih.govcanada.carsc.orgwiley.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms. For 4-Amino-1-butylcyclohexan-1-ol, which exists as cis and trans stereoisomers, NMR is crucial for differentiating between these forms and understanding their conformational preferences.

¹H NMR Chemical Shift Analysis and Proton Coupling Patterns

The ¹H NMR spectrum of this compound displays characteristic signals for the butyl group and the cyclohexyl ring protons. The butyl group protons typically appear in the upfield region of the spectrum. The terminal methyl group (CH₃) protons are expected as a triplet around δ 0.8-0.9 ppm, while the methylene (B1212753) (CH₂) protons of the butyl chain will present as multiplets in the δ 1.1-1.6 ppm range.

The protons on the cyclohexane (B81311) ring exhibit more complex patterns due to their fixed, yet conformationally mobile, environment. The presence of both hydroxyl and amino substituents, along with the butyl group, influences the chemical shifts of the ring protons. The proton attached to the carbon bearing the amino group (H-4) is of particular diagnostic importance. In a study involving the synthesis of this compound, distinct signals for this proton were observed for the cis and trans isomers. acs.orgresearchgate.net Specifically, the H-4 proton appears as a multiplet between δ 2.52-2.64 ppm for the cis isomer and between δ 2.85-2.97 ppm for the trans isomer in CDCl₃. acs.orgresearchgate.net This difference in chemical shift is attributable to the different magnetic environments of the axial versus equatorial proton at the C-4 position in the two isomers.

The remaining cyclohexyl protons (H-2, H-3, H-5, H-6) give rise to a complex series of overlapping multiplets in the region of approximately δ 1.12-1.86 ppm. acs.orgresearchgate.net The broadness and complexity of these signals are due to multiple spin-spin couplings between adjacent protons and the conformational exchange of the cyclohexane ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Butyl-CH₃ | 0.8 - 0.9 | Triplet | |

| Butyl-CH₂ | 1.1 - 1.6 | Multiplet | Overlaps with some ring protons |

| Cyclohexyl-CH₂ | 1.1 - 1.9 | Multiplet | Complex overlapping signals |

| H-4 (cis) | 2.52 - 2.64 | Multiplet | Diagnostic for the cis isomer acs.orgresearchgate.net |

| H-4 (trans) | 2.85 - 2.97 | Multiplet | Diagnostic for the trans isomer acs.orgresearchgate.net |

¹³C NMR Spectroscopy and Carbon Environments

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, ten distinct carbon signals are expected.

The carbon atoms of the butyl group will resonate at the higher field (lower ppm values). The terminal methyl carbon is anticipated around δ 14 ppm, with the adjacent methylene carbons appearing progressively downfield. The carbon atom attached to the hydroxyl group (C-1) is significantly deshielded and is expected to appear in the range of δ 70-80 ppm. The carbon bearing the amino group (C-4) would also be deshielded, with a chemical shift typically in the range of δ 45-55 ppm. The chemical shifts of the nitrile carbon in cyclohexanecarbonitriles have been shown to correlate with the axial or equatorial orientation, and similar effects are expected for the amino-substituted carbon in this molecule. s-a-s.org The remaining cyclohexane ring carbons (C-2, C-3, C-5, C-6) are expected to have chemical shifts in the δ 20-40 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Butyl-CH₃ | ~14 | |

| Butyl-CH₂ | ~23-35 | Three distinct signals expected |

| Cyclohexyl-C1 | ~70-80 | Attached to OH and butyl group |

| Cyclohexyl-C4 | ~45-55 | Attached to NH₂ group |

Dynamic NMR Studies for Conformational Exchange

The cyclohexane ring is not static but undergoes a rapid "chair-chair" interconversion at room temperature. nih.gov In substituted cyclohexanes like this compound, this equilibrium involves two chair conformations where the substituents switch between axial and equatorial positions.

Dynamic NMR (DNMR) studies, typically involving variable temperature experiments, can be used to study this conformational exchange. nih.gov At room temperature, the exchange is fast on the NMR timescale, and the observed spectrum is an average of the two contributing conformers. As the temperature is lowered, the rate of interconversion slows down. If the temperature is lowered sufficiently to the coalescence point and below, the signals for the individual conformers can be resolved, allowing for the determination of the equilibrium constant and the free energy difference (ΔG°) between the conformers. Studies on related trans-2-aminocyclohexanol derivatives have shown that intramolecular hydrogen bonding can significantly influence the conformational equilibrium. grafiati.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

For this compound, Electrospray Ionization (ESI) in positive ion mode is expected to readily form the protonated molecule [M+H]⁺. In a study, the ESI-MS of this compound showed a peak at m/z 172, which corresponds to the [M+H]⁺ ion of a compound with the molecular formula C₁₀H₂₁NO. acs.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of this ion, allowing for the unambiguous determination of its elemental formula.

Under electron ionization (EI) or through tandem MS (MS/MS) experiments, the molecular ion would undergo fragmentation. The fragmentation of cyclic alcohols often involves the loss of a hydrogen atom (M-1), a water molecule (M-18), or cleavage of the ring. grafiati.comlibretexts.org For amines, a characteristic feature is that a molecule with one nitrogen atom will have an odd molecular weight. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for aliphatic amines. libretexts.orgmiamioh.edu

Expected fragmentation pathways for this compound would include:

Loss of the butyl group (•C₄H₉).

Loss of water (H₂O) from the molecular ion.

Cleavage of the C-C bond alpha to the amino group, leading to characteristic fragments.

Complex ring-opening fragmentations. grafiati.com

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Method | Notes |

|---|---|---|---|

| [M+H]⁺ | 172.1858 | ESI-HRMS | The value 172 has been reported in ESI-MS. acs.orgresearchgate.net |

| [M-H₂O]⁺ | 154.1752 | EI or MS/MS | Loss of water |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, and C-H bonds.

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

N-H stretch: Primary amines typically show two bands (asymmetric and symmetric stretching) in the 3300-3500 cm⁻¹ region. These may overlap with the O-H stretch.

C-H stretch: Aliphatic C-H stretching vibrations from the butyl and cyclohexyl groups will appear in the 2850-3000 cm⁻¹ region.

N-H bend: A scissoring vibration for the -NH₂ group is expected around 1590-1650 cm⁻¹.

C-O stretch: The C-O stretching vibration of the tertiary alcohol will be visible in the 1100-1200 cm⁻¹ range.

C-N stretch: The C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ region.

Table 4: Predicted Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Notes |

|---|---|---|---|

| O-H stretch | 3200 - 3600 | IR (strong, broad) | |

| N-H stretch | 3300 - 3500 | IR (medium) | Two bands expected for primary amine |

| C-H stretch (aliphatic) | 2850 - 3000 | IR (strong), Raman (strong) | |

| N-H bend | 1590 - 1650 | IR (medium) | |

| C-O stretch | 1100 - 1200 | IR (strong) |

Table of Compounds

| Compound Name |

|---|

| This compound |

| cis-4-Amino-1-butylcyclohexan-1-ol |

X-ray Crystallography for Solid-State Structure Determination

The process of X-ray crystallography involves irradiating a single crystal of the compound with a focused beam of X-rays. pages.dev The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. pages.dev By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. pages.dev From this map, the precise location of each atom in the crystal is determined, revealing the molecule's complete structure. researchgate.net

For a molecule like this compound, X-ray crystallography would definitively establish the stereochemistry of the cyclohexyl ring and its substituents. It would confirm whether the amino group and the hydroxyl group are in cis or trans positions relative to each other. Furthermore, the conformation of the cyclohexane ring, which typically adopts a chair or boat form, would be elucidated. ucl.ac.uk The orientation of the butyl group at the C1 position and the amino group at the C4 position would also be precisely defined.

In the absence of specific data for this compound, we can look at studies on similar substituted cyclohexanol (B46403) derivatives to understand the type of information that could be obtained. researchgate.netiucr.org For instance, crystallographic studies on other cyclohexanols have detailed the crystal system, space group, and unit cell dimensions. iucr.orgcrystallography.net

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002 |

| Z | 4 |

Moreover, X-ray crystallography would reveal the intricate network of intermolecular interactions that stabilize the crystal lattice. For this compound, this would primarily involve hydrogen bonding. The hydroxyl (-OH) and amino (-NH₂) groups are both capable of acting as hydrogen bond donors and acceptors. The analysis would detail the hydrogen bond lengths and angles, showing how individual molecules are linked together in the solid state. These interactions can form chains, sheets, or more complex three-dimensional networks. researchgate.net

Table 2: Potential Intermolecular Hydrogen Bonds in Crystalline this compound

| Donor | Acceptor | Distance (Å) |

| O-H···N | O-H of one molecule to N of an adjacent molecule | ~2.8 |

| N-H···O | N-H of one molecule to O of an adjacent molecule | ~2.9 |

| N-H···N | N-H of one molecule to N of another molecule | ~3.1 |

The solid-state structure determined by X-ray crystallography provides a fundamental basis for understanding the physicochemical properties of this compound. It can also serve as a reference point for computational modeling and for interpreting data from other spectroscopic techniques performed in the solid state.

Computational Chemistry and Theoretical Studies

Topological and Bonding AnalysisAnalyses of the electron density to characterize the nature of chemical bonds within 4-Amino-1-butylcyclohexan-1-ol, using methods such as the Quantum Theory of Atoms in Molecules (QTAIM), have not been reported in the scientific literature.

While this compound is a synthetically accessible compound, it has not been the subject of dedicated computational and theoretical research published in the public domain. The absence of studies on its quantum chemical properties, predicted spectroscopic parameters, conformational energetics, reaction pathways, solvent effects, and bonding analysis indicates that the theoretical understanding of this specific molecule remains an open area for future investigation.

Reaction Mechanisms and Transformations Involving 4 Amino 1 Butylcyclohexan 1 Ol

Mechanistic Pathways of Key Synthetic Reactions

The synthesis of 4-Amino-1-butylcyclohexan-1-ol can be achieved through several routes, with biocatalytic and classical organic reactions offering distinct mechanistic pathways.

Biocatalytic Reductive Amination: A prominent synthetic route involves the biocatalytic reductive amination of a ketone precursor, specifically 4-butyl-4-hydroxycyclohexan-1-one. This transformation is efficiently catalyzed by amine transaminases (ATAs). The mechanism proceeds as follows:

Formation of a Schiff Base: The reaction initiates with the formation of a Schiff base (or imine). In a model reaction, (S)-α-phenylethylamine ((S)-PEA), acting as the amine donor, can react with the ketone substrate. This reaction is thought to be favored by low water activity in the reaction medium. chemrxiv.org

Enzyme-Catalyzed Transamination: The core of the mechanism involves the amine transaminase enzyme. The enzyme contains a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, which initially forms an internal aldimine with a lysine (B10760008) residue in the enzyme's active site. The incoming amine donor (e.g., (S)-PEA) displaces the lysine to form an external aldimine with the PLP. This is then converted to a ketimine and pyridoxamine (B1203002) phosphate (PMP).

Amine Formation: The PMP then reacts with the ketone substrate (4-butyl-4-hydroxycyclohexan-1-one). This process is essentially the reverse of the first half-reaction. A new external aldimine is formed between the substrate and PMP, which is then hydrolyzed to release the final amine product, this compound, and regenerate the PLP-aldehyde form of the enzyme.

Grignard Reaction Pathway: An alternative, classic chemical synthesis involves the use of a Grignard reagent. This pathway would typically start from a protected aminoketone or a related precursor like 1,4-cyclohexanedione (B43130) monoethylene acetal (B89532). chemrxiv.org

Precursor Synthesis: The synthesis of the ketone precursor is a critical first step. For instance, reacting 1,4-cyclohexanedione monoethylene acetal with a butyl Grignard reagent (butylmagnesium bromide) would introduce the butyl group at one of the carbonyl positions. Subsequent mild acid hydrolysis removes the acetal protecting group to yield 4-butylcyclohexan-1,4-dione. chemrxiv.org

Nucleophilic Addition: The key bond-forming step is the nucleophilic addition of a nucleophile to the remaining ketone. To get the final product, this step is more complex. A more direct route involves reacting a protected 4-aminocyclohexanone (B1277472) with a butyl Grignard reagent. The Grignard reagent's carbanion attacks the electrophilic carbonyl carbon of the cyclohexanone (B45756) ring.

Transition State: This addition is believed to proceed through a transition state involving a pentacoordinated magnesium species, rather than through a simple dissociation of ligands from the organomagnesium reagent. dss.go.th

Protonation: The reaction is then quenched with a weak acid (e.g., aqueous ammonium (B1175870) chloride) to protonate the resulting magnesium alkoxide, yielding the tertiary alcohol. Subsequent deprotection of the amino group would furnish this compound.

Regioselectivity and Stereoselectivity in Transformations

The stereochemical outcome of reactions involving the cyclohexyl ring is of paramount importance, leading to either cis or trans diastereomers.

In Biocatalytic Amination: The use of amine transaminases allows for a high degree of stereoselectivity in the conversion of 4,4-disubstituted cyclohexanones. chemrxiv.org The enzyme's chiral active site directs the approach of the reagents, leading to a preference for one diastereomer over the other. For the synthesis of related 4-substituted aminocyclohexanes, ATAs have demonstrated the ability to produce different cis/trans ratios depending on the specific enzyme and substrate used. chemrxiv.org In the case of this compound, the formation of both cis and trans isomers is observed, which can be distinguished and quantified using techniques like 1H-NMR spectroscopy. chemrxiv.org The large tert-butyl group in related cyclohexanone systems typically locks the ring in a specific conformation, influencing the direction of nucleophilic attack (axial vs. equatorial) and thus the stereochemical outcome.

In Grignard Reactions: The stereoselectivity of Grignard reagent addition to a substituted cyclohexanone is governed by steric and electronic factors. The incoming nucleophile can attack the carbonyl carbon from either the axial or equatorial face.

Axial Attack: Generally leads to an equatorial alcohol.

Equatorial Attack: Generally leads to an axial alcohol.

For bulky Grignard reagents, equatorial attack is often disfavored due to steric hindrance, leading to a preference for axial attack and the formation of the equatorial alcohol. The presence of other substituents on the ring, such as the amino group at the C4 position, can further influence this selectivity through steric hindrance or chelation control, where the reagent coordinates with multiple functional groups, directing the reaction to a specific face. acs.org

The differentiation of cis and trans isomers of similar cyclohexanol (B46403) derivatives has been noted to be possible based on their differing polarities on silica (B1680970) gel, with trans-isomers often being more polar. rsc.org

Role of Catalysts and Reagents

Catalysts and reagents are fundamental to directing the reaction toward the desired product with high efficiency and selectivity. researchgate.netacsgcipr.org

Biocatalysis: In the biocatalytic synthesis of this compound, several components are crucial:

Amine Transaminases (ATAs): These enzymes are the core catalysts, enabling the stereoselective transfer of an amino group to the ketone substrate. chemrxiv.org They operate under mild conditions and offer high selectivity. acsgcipr.org

Amine Donor: A chiral amine like (S)-α-phenylethylamine or a simpler donor like isopropylamine (B41738) is required to provide the amino group for the transamination reaction.

Solvents and Surfactants: To overcome the low solubility of hydrophobic ketone substrates in the aqueous media required for enzyme activity, a disperse system may be employed. This system can consist of a low-polarity organic solvent (e.g., isooctane (B107328) or MTBE) and a non-ionic surfactant, which helps to create a macroscopically homogeneous system where the reaction can proceed effectively. chemrxiv.org

The table below summarizes the conditions used in the biocatalytic amination of various cyclohexanones, illustrating the role of different reagents.

| Ketone Substrate | Enzyme | Solvent | Conversion (%) | cis/trans Ratio |

| 4-tert-butylcyclohexanone (B146137) | ATA-256 | Isooctane | 99 | 1:99 |

| 4-tert-butylcyclohexanone | ATA-256 | MTBE | 99 | 1:99 |

| 4-phenylcyclohexanone | ATA-260 | Isooctane | 99 | >99:1 |

| 4-butylcyclohexanone | ATA-117 | Isooctane | 99 | 15:85 |

| Data derived from studies on biocatalytic reductive amination of hydrophobic cyclohexanones. chemrxiv.org |

Chemical Synthesis and Transformations: A variety of catalysts and reagents are employed in the chemical synthesis and subsequent transformations of aminocyclohexanol derivatives.

| Reaction Type | Catalyst/Reagent | Function |

| Synthesis | Butylmagnesium Bromide | Grignard reagent for C-C bond formation. chemrxiv.org |

| Pd/C, Ru/C | Catalysts for hydrogenation of aromatic precursors. | |

| Transformation | Potassium Permanganate | Strong oxidizing agent to convert the alcohol to a ketone or carboxylic acid. |

| Lithium Aluminum Hydride | Strong reducing agent. | |

| Thionyl Chloride | Reagent for substituting the hydroxyl group with chlorine. | |

| N-anomeric amide / CCl₃Br | Reagents for deaminative bromination, replacing the primary amine with bromine. nih.gov | |

| T₃P (Propylphosphonic anhydride) | Mediates condensation reactions, potentially by activating ketone groups. acs.org |

Investigation of Intermediates and Transition States

Understanding the transient species formed during a reaction is key to elucidating its mechanism.

Schiff Base Intermediate: In the ATA-catalyzed amination, the formation of a Schiff base as an intermediate is a well-established part of the transamination cycle. Evidence for this can be seen in the detection of a Schiff base by-product formed between the amine donor and the ketone substrate, particularly in reaction media with low water activity. chemrxiv.org

Iminium Ion Intermediate: In reactions mediated by reagents like T₃P, the mechanism is believed to proceed through the formation of an iminium ion intermediate. This species is formed after the initial nucleophilic addition of an amine to an activated ketone, followed by elimination. acs.org

Pentacoordinated Magnesium Transition State: For the Grignard reaction pathway, kinetic studies on the reaction of organomagnesium reagents with ketones suggest that the addition does not involve a simple dissociation of the reagent. Instead, the reaction is proposed to proceed through a more organized, cyclic transition state. This transition state or intermediate is thought to involve a pentacoordinated magnesium atom, which helps to deliver the alkyl group to the carbonyl carbon. dss.go.th

Radical Intermediates: While not central to the primary synthetic routes, transformations involving C-H bond activation on the cyclohexyl or butyl moieties would likely involve radical intermediates. The mechanism for alkane oxidation by many iron catalysts, for example, involves a C–H bond cleavage to form a radical, which is then very rapidly trapped by an oxygen species to form the C–O bond. core.ac.uk The nature of these intermediates can be probed by observing product distributions and stereochemical outcomes. mdpi.com

Applications in Chemical Synthesis and Materials Science

Role as Versatile Building Blocks in Organic Synthesis

4-Amino-1-butylcyclohexan-1-ol serves as a valuable building block, particularly in the stereoselective synthesis of more complex molecules. chemrxiv.org Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for a range of chemical transformations. These functional groups can be reacted selectively, enabling the introduction of the cyclohexyl scaffold into larger molecular frameworks.

A key method for the synthesis of this compound is through the biocatalytic reductive amination of the corresponding ketone, 4-butyl-1-cyclohexanone. chemrxiv.orgfrontiersin.org This approach utilizes amine transaminases (ATAs) in a non-conventional disperse system, which is particularly effective for hydrophobic substrates. chemrxiv.orgfrontiersin.org This enzymatic method is noted for its high conversion rates and stereoselectivity, which can be superior to traditional chemical reductive amination. frontiersin.org

Research by Gotor-Fernández, Gotor, and Busto has demonstrated the synthesis of this compound (referred to as 3g in their work) with a high yield. chemrxiv.org The process involves the use of an amine transaminase to convert 4-butyl-cyclohexanone into the desired amino alcohol. This biocatalytic approach highlights a modern and efficient route to access such 4-substituted aminocyclohexanes, which are considered important building blocks in medicinal chemistry. chemrxiv.orgfrontiersin.org

| Synthesis Data for this compound (3g) | |

| Precursor | 4-butyl-cyclohexanone |

| Method | Biocatalytic reductive amination using amine transaminases (ATAs) |

| Yield | 91% |

| Appearance | Yellowish oil |

| Isomers Detected by ¹H-NMR | cis and trans isomers |

| Data sourced from Gotor-Fernández, et al. (2020) chemrxiv.orgfrontiersin.org |

The presence of both a nucleophilic amino group and a hydroxyl group allows for subsequent reactions such as acylation, alkylation, and etherification. The cyclohexane (B81311) ring provides a rigid scaffold that can be used to control the spatial orientation of substituents in the target molecules.

Precursors for Advanced Organic Materials

There is currently limited specific information in the public domain regarding the use of this compound as a direct precursor for advanced organic materials. However, compounds with similar functionalities, such as amino alcohols, are known to be utilized in the synthesis of polymers. For instance, the amino and hydroxyl groups can potentially be used in polycondensation reactions to form polyamides, polyesters, or polyurethanes. The butylcyclohexane (B157738) moiety would be incorporated into the polymer backbone, influencing properties such as thermal stability, solubility, and mechanical strength.

While not specific to this compound, related polymer-bound aminobutanol (B45853) derivatives have been used in applications like solid-phase peptide synthesis. chemdiv.com This suggests a potential, though not yet documented, application for the title compound in similar material science contexts.

Ligand Design and Coordination Chemistry

The application of this compound in ligand design and coordination chemistry is not extensively documented in current literature. However, its structure contains key features that make it a potential candidate for a chelating ligand. The amino group and the hydroxyl group can act as N- and O-donor atoms, respectively, allowing the molecule to coordinate with metal ions to form stable chelate rings. prepchem.com

Amino acids and their derivatives are widely used as ligands in coordination chemistry, forming complexes with a variety of metals. enaminestore.commdpi.com These complexes have applications ranging from catalysis to materials science and medicine. enaminestore.commdpi.com The stereochemistry of the cyclohexane ring in this compound could also be exploited to create chiral metal complexes, which are of significant interest in asymmetric catalysis. enaminestore.com

While specific research on coordination complexes derived from this compound is scarce, the fundamental principles of coordination chemistry suggest its potential as a bidentate (O,N) ligand.

Development of Novel Catalytic Systems

Currently, there is a lack of specific research detailing the use of this compound or its derivatives in the development of novel catalytic systems. However, the combination of an amino group and a hydroxyl group on a cyclohexane scaffold is a motif found in ligands for certain catalytic applications.

For instance, aminocyclohexanol derivatives can be precursors to aminophosphine (B1255530) ligands, which have been used in ruthenium-based catalysts for stereoselective hydrogenation reactions. rsc.org The cooperation between an aminocatalyst and a metal catalyst is a powerful approach in selective organic synthesis. bldpharm.com The amino group in this compound could potentially be functionalized to create more complex ligands for transition metal catalysis. enaminestore.com

Furthermore, chiral-at-metal catalysts, where chirality originates from the arrangement of achiral ligands around a metal center, are an emerging field. The defined stereochemistry of this compound could make it a useful component in the design of such catalytic systems. Despite this potential, specific examples of its application in novel catalytic systems have not been reported in the reviewed literature.

Future Research Directions and Emerging Trends

Development of More Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards sustainability is a major driver for innovation in the synthesis of compounds like 4-Amino-1-butylcyclohexan-1-ol. Future research will focus on developing greener synthetic routes that minimize environmental impact, reduce waste, and utilize renewable resources.

A key area of development is the use of biocatalysis. Enzymatic methods offer high selectivity and operate under mild conditions, making them an attractive alternative to traditional chemical synthesis. researchgate.netnih.gov For instance, the one-pot synthesis of 4-aminocyclohexanol isomers has been successfully demonstrated by combining a keto reductase (KRED) and an amine transaminase (ATA). researchgate.netd-nb.info This chemoenzymatic cascade approach can be adapted for the synthesis of this compound, potentially starting from renewable feedstocks. d-nb.info Research into engineering novel enzymes with tailored substrate specificity and enhanced stability will be crucial for improving the efficiency and scalability of such biotransformations. nih.govfrontiersin.org

Another promising avenue is the exploration of catalytic reactions that adhere to the principles of green chemistry, such as hydrogen borrowing, reductive amination, and hydroamination. rsc.org These methods often utilize earth-abundant metal catalysts and can proceed with high atom economy, generating water as the primary byproduct. rsc.org The development of catalytic systems for the direct amination of cyclohexanol (B46403) precursors derived from biomass would represent a significant step towards a fully sustainable synthesis of this compound. nih.gov Evaluating the "greenness" of these new synthetic pathways using tools like the CHEM21 green metrics toolkit will be essential for ensuring that they offer tangible environmental benefits over existing methods. rsc.org

Key Research Objectives:

Enzyme Engineering: Developing robust keto reductases and amine transaminases with high specificity for 1-butyl-4-oxocyclohexan-1-ol and related precursors.

Renewable Feedstocks: Investigating pathways to synthesize key intermediates from biomass-derived platform chemicals. frontiersin.org

Catalyst Development: Designing efficient and recyclable catalysts for atom-economical amination and reduction reactions.

Process Intensification: Combining multiple synthetic steps into one-pot or continuous flow processes to minimize solvent use and energy consumption. researchgate.netd-nb.info

Advanced Stereochemical Control in Complex Molecular Architectures

The biological activity and material properties of molecules are often dictated by their three-dimensional structure. fiveable.me Therefore, achieving precise control over the stereochemistry of this compound is of paramount importance. The cyclohexane (B81311) ring can adopt various conformations, and the substituents at the C1 and C4 positions can be arranged in either cis or trans configurations, leading to different stereoisomers.

Future research will focus on the development of highly diastereoselective and enantioselective synthetic methods. This includes the use of chiral auxiliaries, which can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction before being removed. youtube.com Asymmetric catalysis, employing chiral catalysts to favor the formation of one stereoisomer over another, will also be a key area of investigation. rijournals.comresearchgate.net For example, cascade reactions, such as the Michael-aldol reaction, have been used to create highly substituted cyclohexanone (B45756) skeletons with excellent diastereoselectivity, a strategy that could be adapted for precursors of this compound. beilstein-journals.org

Understanding the conformational behavior of the substituted cyclohexane ring is also crucial. westmont.edu Advanced spectroscopic techniques, such as multidimensional NMR, coupled with computational modeling, will be employed to study the conformational equilibria of different stereoisomers and how they are influenced by solvent and other environmental factors. westmont.edu This knowledge will be invaluable for designing molecules with specific, predictable three-dimensional shapes and functionalities.

Key Research Objectives:

Asymmetric Catalysis: Designing new chiral catalysts for the enantioselective synthesis of this compound precursors.

Chiral Auxiliaries: Exploring the use of removable chiral groups to control the stereochemistry of key bond-forming reactions. youtube.com

Stereoselective Reductions: Developing methods for the highly stereoselective reduction of 4-aminocyclohexanone (B1277472) intermediates. researchgate.net

Conformational Analysis: Using advanced analytical and computational methods to elucidate the conformational preferences of different stereoisomers.

Integration of Machine Learning and AI in Compound Design and Synthesis

In the context of this compound, AI can be used to design novel derivatives with optimized properties. By training ML models on large datasets of chemical structures and their corresponding activities, it is possible to predict the properties of virtual compounds and prioritize the most promising candidates for synthesis. nih.govrsc.org This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error discovery processes. mdpi.com

Key Research Objectives:

Predictive Modeling: Developing ML models to predict the biological activities and physicochemical properties of novel this compound derivatives. nih.govrsc.org

AI-Driven Retrosynthesis: Utilizing AI platforms to discover new, efficient, and sustainable synthetic routes to the target compound and its analogues. chemcopilot.compharmafeatures.com

Reaction Optimization: Employing ML algorithms to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) for improved yield and selectivity.

Autonomous Synthesis: Integrating AI-driven synthesis planning with robotic platforms to create automated systems for the on-demand synthesis of complex molecules. pharmafeatures.comsynthiaonline.com

Exploration of Novel Reactivity and Chemical Transformations

While the core structure of this compound is relatively simple, the interplay between the amino and hydroxyl functional groups, along with the conformational flexibility of the cyclohexane ring, provides a rich platform for exploring novel chemical reactivity.

Future research will likely focus on using the existing functional groups as handles for more complex chemical transformations. For example, the amino group can be derivatized to form a wide range of amides, sulfonamides, and ureas, each with unique properties. Similarly, the tertiary alcohol can be a precursor for ethers, esters, or can be eliminated to introduce a double bond, opening up further synthetic possibilities. The development of novel analgesic compounds from 4-amino-4-arylcyclohexanones demonstrates the potential for discovering new biological activities through systematic derivatization. nih.govnih.gov

Furthermore, the specific spatial arrangement of the amino and hydroxyl groups in different stereoisomers could be exploited to direct intramolecular reactions, leading to the formation of bicyclic or other complex molecular architectures. The investigation of aminocyclohexanol derivatives as pH-triggered conformational switches highlights how the molecule's structure can be dynamically controlled, a property that could be harnessed in the development of smart materials or molecular sensors. westmont.edu

Key Research Objectives:

Functional Group Interconversion: Developing new methods to selectively modify the amino and hydroxyl groups to access a wider range of derivatives.

Intramolecular Reactions: Exploring cyclization reactions that leverage the proximity of the functional groups in specific stereoisomers.

Catalytic Applications: Investigating the potential of metal complexes of this compound and its derivatives as catalysts for organic transformations.

Conformationally-Controlled Reactivity: Studying how the conformational state of the cyclohexane ring can be used to influence the outcome of chemical reactions.

Q & A

What are the optimal enzymatic synthesis methods for 4-Amino-1-butylcyclohexan-1-ol with high yield?

A transaminase-catalyzed bioamination in a disperse system achieves a 91% yield for this compound (compound 3g). Key steps include:

- Substrate preparation: Use hydrophobic substrates in a biphasic system to enhance enzyme stability.

- Reaction conditions: Optimize pH (7.5–8.5), temperature (30–40°C), and co-solvent ratios to balance enzyme activity and substrate solubility.

- Workup: Extract the product via liquid-liquid separation and purify using column chromatography.

Validation: Confirm yield via ESI-MS (m/z 172 [M+H]⁺) and isomer distribution via ¹H-NMR .

How can researchers distinguish cis/trans isomers of this compound experimentally?

Isomeric separation and identification require:

- Chromatography : Use chiral HPLC or GC with polar columns (e.g., β-cyclodextrin-based) to resolve enantiomers.

- NMR analysis : Compare chemical shifts of protons adjacent to the amino group. For example, in the trans isomer, the axial proton resonates at δ 2.85–2.97 ppm, while the cis isomer appears at δ 2.52–2.64 ppm due to steric effects .

- Computational modeling : Perform DFT calculations to predict NMR shifts or rotational barriers for isomer confirmation.

What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, chemical-resistant suits, and respiratory protection if aerosolization is possible .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Store in ventilated, cool areas away from ignition sources .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste via licensed facilities .

How should researchers address contradictions in reported synthetic yields or isomer ratios?

- Replicate conditions : Ensure identical substrates, enzyme batches, and reaction parameters (pH, temperature).

- Analytical calibration : Cross-validate NMR integration methods with independent techniques (e.g., chiral HPLC) to quantify isomer ratios .

- Data transparency : Report detailed experimental logs, including minor deviations (e.g., trace metal contaminants) that may affect outcomes.

What methodologies validate the ecological impact of this compound?

- Biodegradability assays : Use OECD 301F (ready biodegradability) or 302B (inherent biodegradability) tests.

- Toxicity screening : Conduct Daphnia magna acute toxicity (OECD 202) and Aliivibrio fischeri bioluminescence inhibition (ISO 11348) studies. Note: Current SDS data gaps require primary testing .

- Soil mobility : Evaluate via column leaching experiments with HPLC quantification .

What are the challenges in scaling up enzymatic synthesis of this compound?

- Enzyme stability : Immobilize transaminases on solid supports (e.g., Eupergit® C) to enhance reusability and thermal resilience.

- Solvent compatibility : Replace volatile organic solvents with biocompatible alternatives (e.g., ionic liquids) to maintain activity at scale.

- Product inhibition : Implement continuous-flow systems to remove inhibitory byproducts (e.g., ketones) in real time .

How does the bioactivity of this compound compare to structurally similar amino-alcohols?

- Structure-activity relationship (SAR) : Compare with analogs like (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol. Use molecular docking to assess binding affinity to biological targets (e.g., GPCRs).

- In vitro assays : Test against cell lines for cytotoxicity (MTT assay) and functional activity (cAMP accumulation). Prioritize enantiomer-specific testing due to stereochemical sensitivity .

What analytical techniques ensure reproducibility in characterizing this compound?

- Purity assessment : Use HPLC-DAD/ELSD (≥95% purity threshold) with orthogonal methods like capillary electrophoresis.

- Isotopic labeling : Synthesize deuterated analogs (e.g., 4-Amino-1-pentanol-d4 Hydrochloride) as internal standards for quantitative MS .

- Reference standards : Cross-check spectral data against PubChem entries (e.g., InChIKey: CMLYGGFIXXLYQT-UHFFFAOYSA-N for related compounds) .

How can researchers optimize reaction conditions for enantioselective synthesis?

- Directed evolution : Engineer transaminases for enhanced enantioselectivity using error-prone PCR or site-saturation mutagenesis.

- Solvent engineering : Tweak co-solvent polarity (e.g., DMSO vs. tert-butanol) to favor transition-state alignment of the substrate.

- Kinetic resolution : Combine enzymatic amination with lipase-catalyzed acylations to enrich desired enantiomers .

What computational tools predict the physicochemical properties of this compound?

- Software : Use ACD/Labs Percepta or EPI Suite for logP, pKa, and solubility predictions.

- Quantum chemistry : Calculate dipole moments and H-bond donor capacity via Gaussian 16 (B3LYP/6-31G* basis set).

- Database cross-referencing : Validate against DSSTox (DTXSID50302086) and ECHA registrations for regulatory compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.